molecular formula C10H21BrO B14353342 1-Bromo-3,4-dimethyloctan-3-ol CAS No. 90157-12-3

1-Bromo-3,4-dimethyloctan-3-ol

Cat. No.: B14353342
CAS No.: 90157-12-3
M. Wt: 237.18 g/mol
InChI Key: HKGPFCCYSODJHS-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dimethyloctan-3-ol is an organic compound with the molecular formula C10H21BrO. It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,4-dimethyloctan-3-ol can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethyloctan-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the carbon adjacent to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,4-dimethyloctan-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3,4-dimethyloctan-3-ol.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to 3,4-dimethyloctane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in neutral or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 3,4-dimethyloctan-3-ol.

    Oxidation: 3,4-dimethyloctan-3-one.

    Reduction: 3,4-dimethyloctane.

Scientific Research Applications

1-Bromo-3,4-dimethyloctan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-dimethyloctan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,7-dimethyloctane: Similar structure but lacks the hydroxyl group.

    3,4-Dimethyloctan-3-ol: Similar structure but lacks the bromine atom.

    1-Chloro-3,4-dimethyloctan-3-ol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-Bromo-3,4-dimethyloctan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and properties. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

90157-12-3

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-3,4-dimethyloctan-3-ol

InChI

InChI=1S/C10H21BrO/c1-4-5-6-9(2)10(3,12)7-8-11/h9,12H,4-8H2,1-3H3

InChI Key

HKGPFCCYSODJHS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C)(CCBr)O

Origin of Product

United States

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